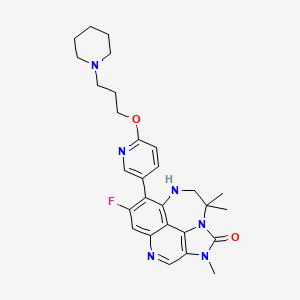
D-Arabinose-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabinose-d2: is a deuterated form of D-arabinose, a naturally occurring pentose sugar. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in tracing and metabolic studies. D-Arabinose itself is a component of biopolymers such as hemicellulose and pectin, and it plays a role in the metabolism of certain bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Arabinose-d2 can be synthesized through the deuteration of D-arabinose. One common method involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) under specific conditions. The process typically involves dissolving D-arabinose in deuterium oxide and allowing the exchange to occur over time, often catalyzed by a base or acid to facilitate the exchange .
Industrial Production Methods: Industrial production of D-arabinose involves the conversion of sodium gluconate into D-arabinose using ferric sulfate as a catalyst and hydrogen peroxide as an oxidizing agent. The process includes steps such as electrodialysis, ion exchange, concentration, decolorization, and crystallization to obtain high-purity D-arabinose .
Analyse Des Réactions Chimiques
Types of Reactions: D-Arabinose-d2 undergoes various chemical reactions, including:
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to form D-arabitol using reducing agents like sodium borohydride.
Isomerization: D-Arabinose can be isomerized to D-ribulose using arabinose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Arabinose isomerase enzyme under mild conditions.
Major Products:
Oxidation: D-Arabinonic acid.
Reduction: D-Arabitol.
Isomerization: D-Ribulose.
Applications De Recherche Scientifique
Chemistry: D-Arabinose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterated form allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, D-arabinose is used to study the metabolism of certain bacteria, such as Escherichia coli, which can utilize D-arabinose as a carbon source .
Medicine: D-Arabinose has shown potential in cancer research. Studies have indicated that D-arabinose can induce cell cycle arrest and promote autophagy in breast cancer cells via the p38 MAPK signaling pathway .
Industry: D-Arabinose is used in the production of riboflavin (vitamin B2) and as an intermediate in the synthesis of antiviral and anticancer drugs .
Mécanisme D'action
D-Arabinose-d2 exerts its effects primarily through its involvement in metabolic pathways. In cancer research, D-arabinose has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The deuterated form allows for detailed tracking and analysis of these pathways using advanced analytical techniques.
Comparaison Avec Des Composés Similaires
L-Arabinose: Another pentose sugar, commonly found in nature and used in similar metabolic studies.
D-Xylose: A structurally similar pentose sugar used in various biochemical applications.
Uniqueness: D-Arabinose-d2 is unique due to its deuterated form, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of sugar metabolism is crucial .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
(2S,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2 |
Clé InChI |
PYMYPHUHKUWMLA-QMQQWFHOSA-N |
SMILES isomérique |
[2H]C([2H])([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


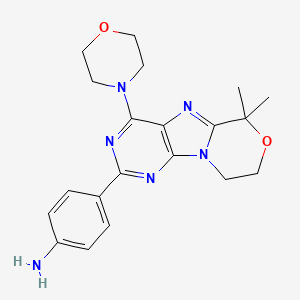



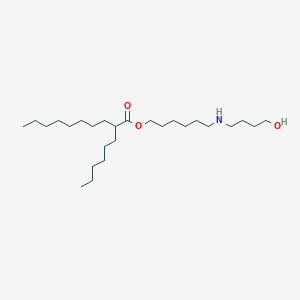
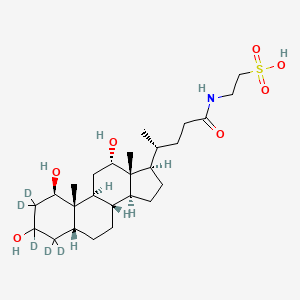
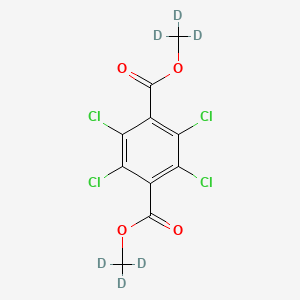
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)

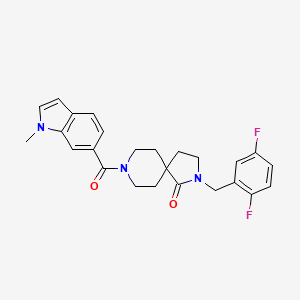

![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)

